molecular formula C10H16O3 B2567420 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one CAS No. 134409-06-6

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B2567420
CAS No.: 134409-06-6
M. Wt: 184.235
InChI Key: DZIBLEREBJNQIF-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,4-dioxaspiro[45]decan-8-one is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the dioxaspiro ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization from petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaspiro ring can be opened or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the dioxaspiro ring system, which can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system. Its molecular formula is C10H16O3C_{10}H_{16}O_{3}, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a distinctive spiro structure that contributes to its reactivity and potential interactions with biological targets. The presence of two oxygen atoms in a cyclic arrangement enhances its chemical properties, making it suitable for various synthetic applications.

Property Details
Molecular FormulaC10H16O3C_{10}H_{16}O_{3}
Molecular Weight184.24 g/mol
StructureSpirocyclic with dioxaspiro ring

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors within biological systems. Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects, particularly in the context of drug development and bioactive molecule synthesis.

Potential Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas due to its reactivity and interaction capabilities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential for this compound in combating infections.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective activities in various models of neurodegeneration, suggesting that this compound may also possess such properties .
  • Anti-inflammatory Properties : The compound's interactions with inflammatory pathways could lead to potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound Name Molecular Formula Molecular Weight Key Features
1,4-Dioxaspiro[4.5]decan-8-oneC8H12O3C_{8}H_{12}O_{3}156.18 g/molLacks methyl group at position 7; simpler structure
Ethyl 2-methylcyclohexanoneC10H18OC_{10}H_{18}O154.25 g/molDifferent functional groups; lacks dioxane features

The unique substitution pattern of this compound imparts distinct chemical properties and reactivity compared to these compounds.

Properties

IUPAC Name

7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIBLEREBJNQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC1=O)OCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.) in anhydrous THF (0.6 M) was added sodium hydride (2.0 equiv, 60% in mineral oil) at 0° C. under nitrogen. After the resulting reaction mixture was stirred at room temperature for 60 min, iodomethane (2.5 equiv.) was added. The reaction was stirred at 10° C. overnight. TLC (petroleum ether:ethyl acetate=10:1) showed that the reaction was completed. The reaction was quenched with saturated aqueous ammonium chloride solution and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum, and the residue was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to afford the 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one (40% yield) as colorless oil. 1H NMR (400 MHz, CDCl3) δ (ppm) 3.99 (s, 4H), 2.55-2.58 (m, 2H), 1.97-2.00 (m, 2H), 1.87 (s, 2H), 1.16 (s, 6H).
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